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Compound of Interest

Compound Name: ent-Heronamide C

Cat. No.: B12417941

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ent-Heronamide C, a synthetic
enantiomer, with its natural counterpart, Heronamide C, and other membrane-targeting agents.
We delve into the experimental data that confirms its mechanism of action, focusing on its
interaction with fungal cell membranes. This document is intended to be a valuable resource for
researchers in antifungal drug discovery and development.

At a Glance: Comparative Antifungal Activity

ent-Heronamide C was designed as a molecular probe to investigate the stereospecificity of
Heronamide C's biological activity.[1][2] While sharing the same molecular formula and
connectivity, its mirrored stereochemistry leads to differences in its antifungal potency,
highlighting the chiral nature of its interaction with cellular targets.
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<1l uM

Table 1: Comparative in vitro antifungal activity of ent-Heronamide C and related compounds.
The data illustrates the superior potency of the natural (+)-enantiomer, Heronamide C, and
provides a benchmark against other membrane-active agents.

Mechanism of Action: Targeting Saturated Lipid
Chains in Fungal Membranes

Heronamides exert their antifungal effect by directly interacting with the fungal cell membrane.
[5] Unlike polyene antibiotics such as Amphotericin B that bind to ergosterol, heronamides
specifically target saturated hydrocarbon chains within membrane lipids.[6] This interaction
disrupts the organization of membrane microdomains, often referred to as lipid rafts, which are
crucial for various cellular processes, including cell wall synthesis and signaling.[5][7]
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The enantiomer, ent-Heronamide C, is believed to share this fundamental mechanism of
action. However, the difference in potency between ent-Heronamide C and Heronamide C
strongly suggests that the interaction with the membrane components is stereospecific.[8] This
chiral recognition likely influences the binding affinity and the degree of membrane
perturbation.

Below is a diagram illustrating the proposed mechanism of action.
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Caption: Proposed mechanism of action for Heronamide C and its enantiomer.

Experimental Confirmation: Key Methodologies

The mechanism of action of heronamides has been elucidated through a combination of
biophysical and cell-based assays.
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Surface Plasmon Resonance (SPR)

SPR has been instrumental in demonstrating the direct physical interaction between
heronamides and lipid membranes.[5] This technique measures changes in the refractive index
at the surface of a sensor chip, allowing for real-time monitoring of binding events without the
need for labels.

Experimental Workflow:

Immobilize Liposomes
(e.g., DMPC) on Sensor Chip

:

Inject ent-Heronamide C or
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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